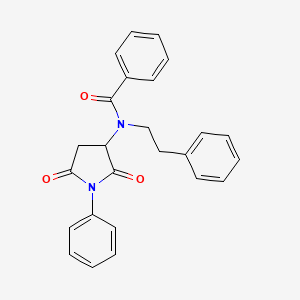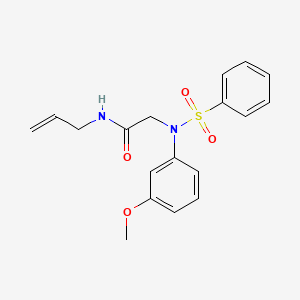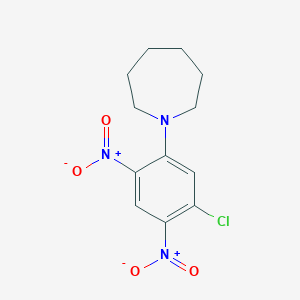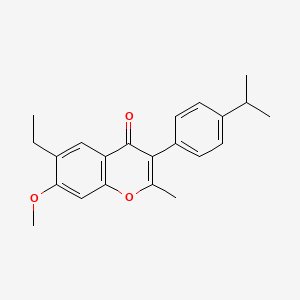![molecular formula C15H14ClN3O B5010561 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5010561.png)
2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known for its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new anti-cancer drugs. In
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histones, which plays a crucial role in gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. These effects make it a promising candidate for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms involved in cancer cell growth and the development of new anti-cancer drugs. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide. One area of research is the development of new anti-cancer drugs based on this compound. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in the field of medicine, particularly in cancer research. Its ability to inhibit the growth of cancer cells makes it a valuable tool for studying the mechanisms involved in cancer cell growth and the development of new anti-cancer drugs. Further research is needed to fully understand the potential applications of this compound and its limitations.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide involves the reaction of 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde with hydrazine hydrate and acetic anhydride. The resulting product is a yellow crystalline solid with a melting point of 226-228°C.
Aplicaciones Científicas De Investigación
The potential applications of 2-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide in scientific research are vast. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This makes it a promising candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-11(13-6-4-8-17-10-13)18-19-15(20)9-12-5-2-3-7-14(12)16/h2-8,10H,9H2,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPMAQAITXJFLN-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CC=C1Cl)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CC=C1Cl)/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5010482.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperidine oxalate](/img/structure/B5010492.png)


![2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B5010504.png)
![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5010525.png)

![N-butyl-N-methyl-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5010549.png)
![2-[{2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5010553.png)
![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5010569.png)
